N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O2/c24-23(25,26)19-10-8-17(9-11-19)21-15-28(12-13-30-21)22(29)27-14-18-6-3-5-16-4-1-2-7-20(16)18/h1-11,21H,12-15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINWLFRSNOTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent, such as benzyl chloride, under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Morpholine Carboxamide: The final step involves the reaction of the naphthalen-1-ylmethyl intermediate with morpholine and a carboxylating agent, such as phosgene or triphosgene, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of morpholine have demonstrated activity against a range of pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL |
The presence of the naphthalene moiety may enhance the lipophilicity of the compound, facilitating its penetration through bacterial membranes and enhancing its efficacy against biofilms.
Antitumor Activity
The structural composition of N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide suggests potential antitumor properties. Studies on related compounds have shown promising results:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
The modifications in the phenyl and morpholine groups can significantly influence cytotoxic effects, making this compound a candidate for further investigation in cancer therapy.
Antimicrobial Evaluation
In vitro studies have evaluated the antimicrobial efficacy of similar compounds against biofilm formation. The results indicated that certain structural features contribute to enhanced antibacterial activity, suggesting that this compound could exhibit similar properties.
Cytotoxicity Assays
Cytotoxicity assays conducted on Jurkat T cells and HT29 cells revealed that electron-donating groups play a critical role in enhancing cytotoxicity. This finding implies that the trifluoromethyl and morpholine groups present in this compound could similarly influence its antitumor properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the morpholine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group enhances lipophilicity (logP) and resistance to oxidative metabolism compared to chloro or phenyl groups .
2.4 Crystallographic and Conformational Analysis
- Morpholine Chair Conformation : Observed universally in analogs, including the target compound, stabilizing the molecule via reduced steric strain .
- Hydrogen Bonding : N–H⋯O interactions in N-(4-chlorophenyl)morpholine-4-carboxamide form infinite chains, influencing crystal packing and solubility . Similar patterns are expected in the target compound.
Biological Activity
N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide, a compound characterized by its unique molecular structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 371.40 g/mol. Its structure includes a morpholine ring, a naphthalene moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing morpholine and trifluoromethyl groups have shown promising results in inhibiting cancer cell proliferation across various cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| This compound | TBD | TBD | TBD |
The exact IC50 value for this compound has yet to be reported in the literature; however, its structural analogs suggest potential effectiveness.
Antiviral Activity
Research indicates that heterocyclic compounds can exhibit antiviral properties. The compound's structural features may enhance its interaction with viral proteins or inhibit viral replication processes.
Case Study:
A study on similar compounds revealed that modifications at specific positions on the heterocyclic ring significantly influenced antiviral activity against HIV reverse transcriptase, suggesting that this compound could follow suit given its molecular configuration .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: The morpholine structure may interact with specific receptors, altering cell signaling pathways.
- Apoptosis Induction: Evidence suggests that related compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for optimizing the yield of N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide?
- Methodology : Start with a nucleophilic substitution reaction between morpholine-4-carboxamide derivatives and halogenated aromatic precursors. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel (60–120 mesh) with gradients of ethyl acetate/hexane . Post-synthesis, characterize intermediates via - and -NMR to confirm regioselectivity, particularly for the trifluoromethylphenyl moiety.
Q. How can impurities in the synthesized compound be identified and quantified?
- Methodology : Employ reverse-phase HPLC with a C18 column (e.g., Agilent ZORBAX Eclipse Plus) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times against synthetic byproducts (e.g., unreacted morpholine or naphthalene derivatives). For quantification, use external calibration curves with reference standards. Impurity thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology : Combine -NMR (400 MHz, CDCl) to resolve aromatic protons (δ 7.2–8.5 ppm) and the trifluoromethyl group (δ -62 ppm in -NMR). FT-IR confirms carbonyl (C=O stretch at ~1650 cm) and morpholine ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H] ~475.18 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in morpholine-containing analogs?
- Methodology : Grow single crystals via slow evaporation in ethanol/water (1:1). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Analyze chair conformation of the morpholine ring and intermolecular hydrogen bonds (e.g., N–H···O interactions). Compare with analogs like N-(4-chlorophenyl)morpholine-4-carboxamide (CCDC-2100901) to identify steric effects from the naphthalene substituent .
Q. What strategies address low solubility in pharmacological assays?
- Methodology : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing 0.1% Tween-80 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility. For in vivo studies, use oral formulations with PEG-400 or lipid-based carriers. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Q. How to interpret conflicting bioactivity data across different cell lines?
- Methodology : Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. luminescence ATP detection). Control for metabolic differences (e.g., CYP450 expression) and membrane permeability (via PAMPA assay). Structural analogs (e.g., 4-amino-2-methyl-8-(trifluoromethyl)quinoline derivatives) suggest trifluoromethyl groups may influence off-target kinase interactions, necessitating kinome-wide profiling .
Q. What computational approaches predict binding affinities to target proteins?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., PI3Kγ or mTOR). Parameterize the trifluoromethyl group with partial atomic charges from DFT calculations. Validate predictions via SPR (surface plasmon resonance) to measure K values. Compare with morpholine-sulfonamide analogs showing nM-level binding .
Data Contradiction and Validation
Q. How to reconcile discrepancies in IC values between enzyme inhibition and cell-based assays?
- Methodology : Test compound stability under assay conditions (e.g., pH 7.4, 37°C for 24h) via LC-MS. Adjust for serum protein binding (e.g., using ultrafiltration). Differences may arise from prodrug activation or efflux pumps (e.g., P-gp inhibition with verapamil). Reference analogs like 5-amino-1-[3-fluoro-4-(morpholin-4-yl)phenyl]imidazole-4-carbonitrile for mechanistic insights .
Q. What methods validate the compound’s purity for in vivo toxicity studies?
- Methodology : Use orthogonal techniques:
- HPLC-DAD (diode array detection) to detect UV-absorbing impurities.
- LC-MS/MS to identify trace metabolites (e.g., hydroxylated naphthalene derivatives).
- Elemental analysis to confirm C, H, N, F content within ±0.4% theoretical values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
